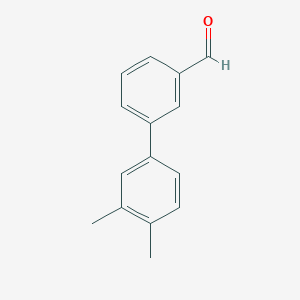

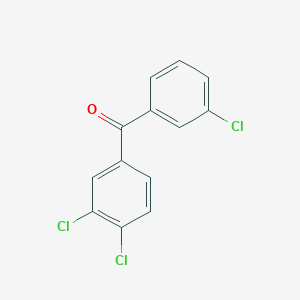

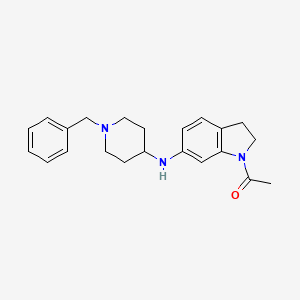

1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine (1-Acetyl-NBI) is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound and has been used to study the biochemical and physiological effects of drugs, as well as to understand the mechanism of action of various compounds.

Scientific Research Applications

Aromatic Amines and Bladder Cancer Susceptibility

Aromatic amines, such as those structurally related to "1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine", have been studied extensively for their potential to induce bladder cancer, particularly in individuals with slow acetylator status of the N-acetyltransferase 2 (NAT2) enzyme. The susceptibility to bladder cancer upon exposure to aromatic amines, such as benzidine, varies significantly between populations with different acetylator phenotypes. This highlights the importance of genetic factors in determining the carcinogenic potential of aromatic amines (Golka et al., 2002).

Indole Synthesis and Organic Chemistry

Indoles, a core structure in "1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine", are pivotal in organic synthesis, leading to the development of numerous synthetic methodologies. A comprehensive classification of indole synthesis routes, highlighting the versatility and complexity of constructing the indole nucleus, offers valuable insights for chemists in designing new compounds and exploring novel synthetic pathways (Taber & Tirunahari, 2011).

Amines in Oxidative Stress Reduction

Research on biogenic amines, such as melatonin and its metabolites, underscores their potential in mitigating oxidative stress. These compounds are efficient free radical scavengers, suggesting their utility in protecting against oxidative damage in various diseases and conditions. This area of study opens avenues for exploring "1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine" and similar compounds in the context of antioxidant properties and therapeutic applications (Reiter et al., 2008).

Acetylation in Bacterial Physiology

The acetylation process, involving enzymes such as N-acetyltransferases, plays a crucial role in bacterial physiology, regulating gene expression, protein synthesis, and detoxification. Studies on acetylation mechanisms offer insights into how bacteria modulate activity or stability of various substrates, including amines, through acetyl group transfer. This knowledge is relevant for understanding the biochemical pathways and potential applications of "1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine" in microbial systems (Burckhardt & Escalante‐Semerena, 2020).

Targeted Drug Delivery Systems

The development of chitosan nanoparticles for targeted drug delivery represents a promising area of research, particularly for anticancer drugs. "1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine" and related compounds could be explored for their potential as drug candidates or modifiers in nanoparticle-based delivery systems, leveraging the unique properties of chitosan for improved therapeutic outcomes (Rostami, 2020).

properties

IUPAC Name |

1-[6-[(1-benzylpiperidin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(26)25-14-9-19-7-8-21(15-22(19)25)23-20-10-12-24(13-11-20)16-18-5-3-2-4-6-18/h2-8,15,20,23H,9-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWYCLKNKWNZII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375566 |

Source

|

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine | |

CAS RN |

396682-63-6 |

Source

|

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)